Ethyl 3-(ethylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

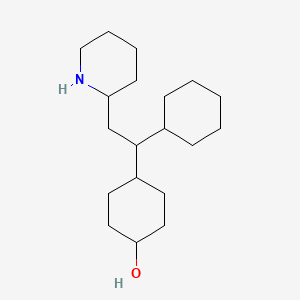

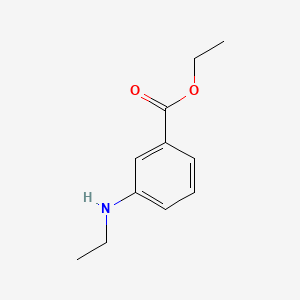

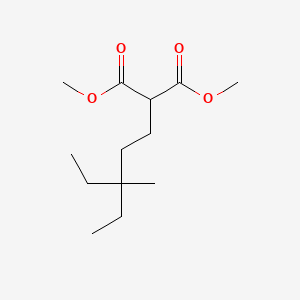

Ethyl 3-(ethylamino)benzoate is a chemical compound with the molecular formula C11H15NO2 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of Ethyl 3-(ethylamino)benzoate involves several steps, including alkylation and esterification . The process is designed to yield high total yields, under mild conditions, and is simple to operate .Molecular Structure Analysis

The molecular structure of Ethyl 3-(ethylamino)benzoate is represented by the InChI code 1S/C11H15NO2/c1-3-12-10-7-5-6-9 (8-10)11 (13)14-4-2/h5-8,12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 3-(ethylamino)benzoate is a solid at room temperature . Its boiling point is predicted to be approximately 313.5° C at 760 mmHg, and it has a predicted density of 1.1 g/cm3 . The refractive index is predicted to be n 20D 1.55 .Applications De Recherche Scientifique

Synthesis Technology : Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a compound related to Ethyl 3-(ethylamino)benzoate, has been synthesized using a hydrazine hydrate reduction method. This method is noted for its stability, simplicity, and high yield, making it suitable for industrial production (Fang Qiao-yun, 2012).

Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been synthesized and evaluated for anti-PAR4 activity. These compounds are significant in developing novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

Montmorillonite Clay Catalysis : The catalytic conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay has been explored. This reaction is crucial in understanding the pathways leading to the formation of various products and has implications for the synthesis of aromatic and aliphatic esters (A. Wali et al., 1998).

Physico-chemical Properties : The study of physico-chemical properties of compounds similar to Ethyl 3-(ethylamino)benzoate has been conducted. These studies are vital for understanding the relationship between a drug's structure and biological activity, which is fundamental in drug development (M. Stankovicová et al., 2014).

Polymerization : The chain-growth polycondensation of 3-(alkylamino)benzoic acid alkyl esters, which are structurally related to Ethyl 3-(ethylamino)benzoate, has been investigated. This research is significant for the development of poly(m-benzamide)s with defined molecular weights and low polydispersities (Tomoyuki Ohishi et al., 2006).

Methotrexate Sensing : The use of polyamide-conductive polymers, derived from compounds related to Ethyl 3-(ethylamino)benzoate, for modifying electrodes and detecting methotrexate, an anticancer drug, has been explored. This application is vital in the development of new methods for drug detection (M. Abdel-Rahman et al., 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 3-(ethylamino)benzoate, also known as benzocaine, is primarily used as a local anesthetic . It acts on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it convenient for local surgery and treatment .

Mode of Action

The compound works by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like Ethyl 3-(ethylamino)benzoate can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 3-(ethylamino)benzoate is the sodium ion channel pathway. By blocking this pathway, the compound prevents the propagation of action potentials along the nerves, leading to a loss of sensation in the local area where it is applied .

Result of Action

The primary result of Ethyl 3-(ethylamino)benzoate’s action is a loss of local sensation, making it an effective local anesthetic . It achieves this by blocking the conduction of nerve impulses, which prevents the sensation of pain from being transmitted to the brain .

Propriétés

IUPAC Name |

ethyl 3-(ethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12-10-7-5-6-9(8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUWJNMEDRWSHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)

![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)

![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)

![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)